molecular formula C11H8N2 B1268505 3-Amino-2-naphthonitrile CAS No. 27533-39-7

3-Amino-2-naphthonitrile

Cat. No. B1268505
CAS RN: 27533-39-7
M. Wt: 168.19 g/mol
InChI Key: PAKLAEKJZIMMRL-UHFFFAOYSA-N
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Description

3-Amino-2-naphthonitrile (3-AN) is an organic compound derived from the aromatic compound naphthalene. It is a colorless, crystalline solid that can be used in a variety of applications, including drug synthesis, chemical and pharmaceutical research, and as a reagent for catalytic reactions. 3-AN is also known as 3-aminonaphthalene-2-carboxylic acid and is composed of a benzene ring with an amino group and a nitrile group.

Scientific Research Applications

Synthesis of Naphth[c]isothiazoles

  • 3-Amino-naphthonitrile is used in the synthesis of naphth[c]isothiazoles, which have applications in dye production. The synthesis involves ring cleavage of 4-carboxymethyl-mercapto-benzoquinazoline in an aqueous medium at a specific pH level. This process yields azo dyes from 3-Amino-naphthonitrile derivatives (Faust, 1977).

Pharmacological Interest Compounds

  • 2-Hydroxy-I-naphthonitrile undergoes reactions with haloketones to yield compounds of pharmacological interest, like naphtho[2,1‐b]furo[3,2‐e]‐1,4‐diazepin‐2‐ones. These compounds have demonstrated antimicrobial, anthelmintic, and analgesic activities (Vaidya et al., 2004).

Corrosion Inhibition

  • Naphthyridine derivatives, closely related to 3-Amino-2-naphthonitrile, have been studied as corrosion inhibitors for steel in acidic environments. Their inhibition efficiency and the underlying mechanisms have been a subject of extensive research (Ansari & Quraishi, 2015).

Organic Synthesis

  • The compound is utilized in the synthesis of various organic molecules, including substituted 2-amino-2-chromenes and 1-naphthol derivatives. These processes are noted for their simplicity and environmental friendliness (Ren & Cai, 2008).

Pharmaceutical and Chemical Intermediate

  • 4-Amino-1-naphthalene carbonitrile, a closely related compound, is an important intermediate in pharmaceutical and chemical applications. Its synthesis involves steps like amino protection and nucleophilic substitution (Yu, 2012).

Nanotechnology

  • The compound has been used in nanotechnology, specifically in the development of silica nanoparticle-based catalysts for synthesizing biologically active molecular scaffolds (Farahani et al., 2019).

Bio-Supported Catalysis

  • Bio-supported catalysts like cellulose-SO3H are used with this compound derivatives in the synthesis of various organic compounds under solvent-free conditions, highlighting the trend towards greener chemistry (Shaterian & Rigi, 2014).

Anti-Proliferative Properties

  • Derivatives of this compound have been explored for their anti-proliferative properties, particularly in the context of cancer research. Studies focus on their DNA binding capabilities and their potential as chemotherapeutic agents (Ahagh et al., 2019).

Future Directions

While specific future directions for 3-Amino-2-naphthonitrile are not mentioned in the search results, there is a general trend in the field towards developing sustainable and efficient methods for the synthesis of nitrile compounds . This includes the use of biocatalysis as a sustainable methodology for amide bond formation .

Mechanism of Action

Nitriles

are organic compounds that contain a cyano functional group (-C≡N), which consists of a carbon atom triple-bonded to a nitrogen atom . The cyano group is linear and exhibits a high degree of polarity, which can influence the compound’s physical properties and reactivity .

Synthesis of Nitriles

Nitriles can be synthesized from various precursors, including halogenoalkanes, amides, and aldehydes . The process often involves the substitution of a halogen with a -CN group or the dehydration of an amide .

Reactions of Nitriles

Nitriles can undergo several types of reactions, including hydrolysis, reduction, and reaction with Grignard reagents . Hydrolysis of nitriles, either under acidic or basic conditions, can yield carboxylic acids . Reduction of nitriles can lead to primary amines .

Biochemical Pathways

For instance, certain plants and bacteria can metabolize nitriles, and some nitriles have been found to exhibit bioactive properties .

Pharmacokinetics

The pharmacokinetics of nitriles can vary widely depending on their specific structure and the organism in which they are studied. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability .

Result of Action and Action Environment

The effects of nitriles at the molecular and cellular level, as well as the influence of environmental factors on their action, can depend on many factors. These can include the specific compound , the biological system in which it is present, and the conditions under which it is studied .

properties

IUPAC Name

3-aminonaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKLAEKJZIMMRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356239
Record name 2-Amino-3-cyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27533-39-7
Record name 2-Amino-3-cyanonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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